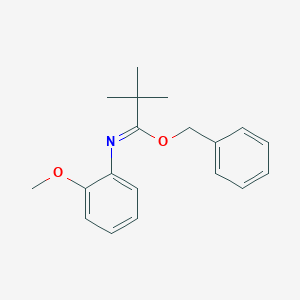![molecular formula C16H13N5O3S2 B2918672 N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351618-24-0](/img/structure/B2918672.png)
N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a thiophene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups can have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, is known to undergo reactions with electrophiles and nucleophiles. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and reactivity .Scientific Research Applications
Enzyme Inhibition
Pyridazine derivatives have been identified as selective inhibitors for various enzymes. They are particularly noted for inhibiting cGMP phosphodiesterase (PDE), which plays a role in signal transduction pathways. Additionally, they inhibit aldose reductase, which is involved in the prevention of complications such as retinopathy, neuropathy, and cataract formation in diabetes .
Antimicrobial Activity
These compounds exhibit a broad range of biological activities including antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various infections .
Anticancer Properties
Pyridazine derivatives are being explored for their potential use in cancer treatment. Their ability to interfere with cellular processes that are dysregulated in cancer cells makes them promising candidates for anticancer drugs .
Cardiovascular Therapeutics
The derivatives of pyridazine have shown potential as antihypertensive, diuretic, antithrombic, and anticoagulant agents. These properties are significant for the treatment and management of cardiovascular diseases .
Agrochemical Applications
In agriculture, pyridazine derivatives have been used due to their plant growth regulating effects. They can influence plant hormones and growth factors, leading to improved crop yields and protection against pests .
Optoelectronics
Due to their unique structural properties, pyridazine derivatives are also valuable materials in optoelectronics. They are used in the development of materials for light-emitting diodes (LEDs), solar cells, and other electronic devices .
Mechanism of Action
Target of Action
Related compounds such as6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Mode of Action
A similar compound, referred to asJ27 , has been found to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that the compound might interact with its targets to modulate the release of these cytokines, thereby influencing the inflammatory response.
Biochemical Pathways
The compound appears to affect the NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. By modulating this pathway, the compound could potentially influence a wide range of biological processes.
Pharmacokinetics
The compoundJ27 has been found to have good bioavailability (30.74%) , suggesting that this compound might also exhibit favorable ADME properties.
Result of Action
The compound’s action results in a decrease in the release of TNF-α and IL-6 , which are key mediators of inflammation. This suggests that the compound could potentially have anti-inflammatory effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(6-oxo-1H-pyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S2/c22-13-4-3-10(19-20-13)15(24)21-6-5-9-12(8-21)26-16(17-9)18-14(23)11-2-1-7-25-11/h1-4,7H,5-6,8H2,(H,20,22)(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZJSLMQDDAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71788044 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)
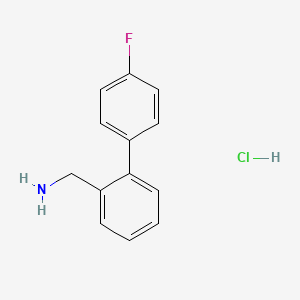
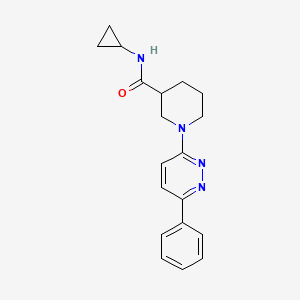

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)
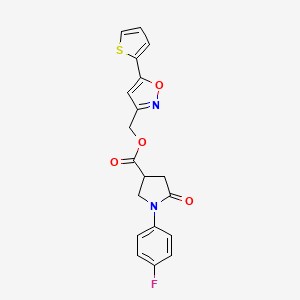
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)
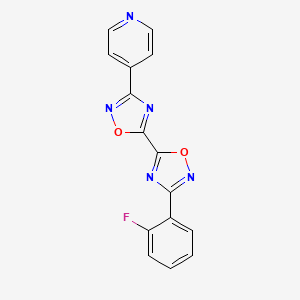

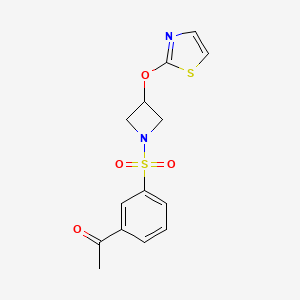
![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)

